1-(Cyclopropylmethyl)piperazine diHydrochloride

Übersicht

Beschreibung

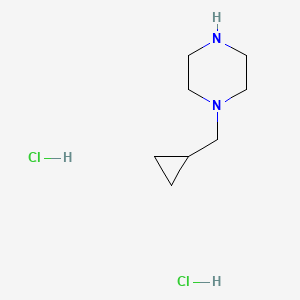

1-(Cyclopropylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)piperazine dihydrochloride typically involves the reaction of cyclopropylmethyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution (SNAr) reactions, particularly with aryl halides. For example:

-

Reaction with 5-halopyridines :

SNAr reactions occur between the secondary amine of the piperazine ring and electron-deficient aryl halides (e.g., 2-nitro-5-fluoropyridine) under basic conditions. This forms C–N bonds critical for constructing drug candidates like Palbociclib .

Optimized conditions :

Alkylation and Acylation

The primary and secondary amines undergo alkylation and acylation to introduce functional groups:

| Reaction Type | Reagents | Conditions | Product Application |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., MeI) | K₂CO₃, DMF, 60°C | Modified piperazine derivatives |

| Acylation | Acyl chlorides, HATU | DIPEA, DCM, rt | Amide-linked bioactive molecules |

Table 1: Common derivatization reactions of 1-(cyclopropylmethyl)piperazine dihydrochloride .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form complex heterocycles:

-

Synthesis of protected piperazines :

Reacts with diphenylvinylsulfonium triflate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to generate sp³-rich piperazine scaffolds. -

Key steps :

-

Protection of amines with nosyl groups.

-

Cyclization via sulfonium intermediates.

-

Deprotection using H₂O/THF.

-

Stability and Reactivity

-

pH sensitivity : Degrades under strongly acidic (pH <2) or basic (pH >10) conditions.

-

Thermal stability : Stable up to 150°C; decomposes at higher temperatures .

Case Study: Reaction Optimization

A study demonstrated improved yields in SNAr reactions by:

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways

The synthesis of CPM-diHCl typically involves multi-step organic reactions. For instance, it can be synthesized through the reaction of piperazine with cyclopropylcarbonyl chloride followed by hydrochloric acid treatment to form the dihydrochloride salt. This synthetic accessibility facilitates its use in laboratory research and drug development.

Drug Development

One of the primary applications of CPM-diHCl lies in its role as a building block in the synthesis of pharmaceutical compounds. Notably, it has been utilized in the synthesis of Volasertib , a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Volasertib has shown efficacy in treating various cancers, including breast and lung cancers, by targeting specific CDKs to halt uncontrolled cell proliferation .

Interaction Studies

Research indicates that CPM-diHCl may interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions suggest potential roles in modulating mood and behavior, making CPM-diHCl a candidate for further investigation in psychiatric and neurological studies . Preliminary data indicate that derivatives of CPM-diHCl could possess interesting biological activities that merit exploration.

Comparative Analysis with Related Compounds

The structural features of CPM-diHCl allow for comparisons with other piperazine derivatives. The following table summarizes some related compounds and their biological activities:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)piperazine dihydrochloride | Cyclopropylmethyl group on piperazine | Potential serotonergic activity |

| Piperazine | Basic piperazine structure | Anthelmintic properties |

| 1-(4-Fluorobenzyl)piperazine | Fluorobenzyl substituent | Psychoactive effects |

| N-Methylpiperazine | Methyl substitution on nitrogen | Varying effects on neurotransmission |

The unique cyclopropylmethyl substitution in CPM-diHCl differentiates it from these similar compounds, potentially influencing its biological activity and applications in drug development .

Case Studies and Research Findings

Several studies have documented the potential therapeutic implications of CPM-diHCl derivatives:

- Cancer Therapeutics : Studies have highlighted the effectiveness of CDK inhibitors like Volasertib, synthesized using CPM-diHCl, in clinical trials for treating various cancers .

- Neuropharmacology : Research focusing on the binding affinity of CPM-diHCl to serotonin and dopamine receptors suggests its potential use in treating mood disorders. Further studies are required to elucidate these interactions fully and assess their therapeutic implications .

- Synthetic Chemistry : The compound's versatility as an intermediate has been demonstrated through various synthetic routes leading to complex molecules with diverse functionalities .

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. As a derivative of piperazine, it is known to act as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine: The parent compound, widely used as an anthelmintic agent.

N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.

N-Ethylpiperazine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

1-(Cyclopropylmethyl)piperazine dihydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

1-(Cyclopropylmethyl)piperazine diHydrochloride (CPM-diHCl) is a piperazine derivative characterized by a cyclopropylmethyl substituent. Its molecular formula is C₈H₁₈Cl₂N₂, with a molecular weight of approximately 213.15 g/mol. This compound is primarily utilized in laboratory settings for research purposes and has garnered interest in medicinal chemistry due to its potential biological activities.

The biological activity of CPM-diHCl can be attributed to its structural features, particularly the piperazine ring, which is known for its ability to interact with various biological receptors. Preliminary studies suggest that CPM-diHCl may interact with serotonin receptors (5-HT) and dopamine receptors (D2), indicating potential roles in modulating mood and behavior.

Anticancer Potential

One significant application of CPM-diHCl is as an intermediate in the synthesis of Volasertib, a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition has emerged as a promising strategy for cancer treatment. Volasertib has shown efficacy against various cancers, including breast and lung cancer, by halting uncontrolled cell proliferation.

Interaction Studies

Interaction studies have highlighted the potential serotonergic activity of CPM-diHCl. The compound's binding affinity to serotonin and dopamine receptors suggests that it could influence neurotransmitter systems involved in mood regulation and other neurophysiological processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of CPM-diHCl compared to other piperazine derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)piperazine diHCl | Cyclopropylmethyl group on piperazine | Potential serotonergic activity |

| Piperazine | Basic piperazine structure | Anthelmintic properties |

| 1-(4-Fluorobenzyl)piperazine | Fluorobenzyl substituent | Psychoactive effects |

| N-Methylpiperazine | Methyl substitution on nitrogen | Varying effects on neurotransmission |

The unique cyclopropylmethyl substitution in CPM-diHCl differentiates it from these similar compounds, potentially influencing its biological activity and applications in drug development.

Study on Serotonin Receptor Interaction

A study conducted to assess the interaction of CPM-diHCl with serotonin receptors demonstrated that the compound exhibited significant binding affinities. This interaction is hypothesized to play a role in modulating mood disorders, highlighting its potential therapeutic applications.

Anticancer Activity Assessment

Research evaluating the anticancer properties of derivatives synthesized from CPM-diHCl indicated promising results. In vitro assays showed that compounds derived from CPM-diHCl could inhibit cell proliferation in various cancer cell lines, showcasing IC50 values comparable to established anticancer agents .

Pharmacological Characterization

Pharmacological characterization studies have focused on the compound's ability to inhibit specific enzyme activities related to cancer progression. For instance, derivatives were tested against CDK enzymes, revealing their potential as effective inhibitors in cancer therapy.

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-8(1)7-10-5-3-9-4-6-10;;/h8-9H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOERBUIHFQNXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593429 | |

| Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373608-42-5 | |

| Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.